1,2-Bis(2,6-dichlorobenzyl)disulfane
Overview
Description
1,2-Bis(2,6-dichlorobenzyl)disulfane is an organosulfur compound with the molecular formula C14H10Cl4S2 and a molecular weight of 384.17 g/mol It is characterized by the presence of two 2,6-dichlorobenzyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2,6-dichlorobenzyl)disulfane can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with sodium disulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
2C7H5Cl2CH2Cl+Na2S2→C14H10Cl4S2+2NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,6-dichlorobenzyl)disulfane undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1,2-Bis(2,6-dichlorobenzyl)disulfane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Bis(2,6-dichlorobenzyl)disulfane involves the interaction of the disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with cellular components. This interaction can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-chlorobenzyl)disulfane
- 1,2-Bis(4-chlorobenzyl)disulfane
- 1,2-Bis(2,6-difluorobenzyl)disulfane
Uniqueness
1,2-Bis(2,6-dichlorobenzyl)disulfane is unique due to the presence of two 2,6-dichlorobenzyl groups, which confer specific chemical and biological properties. The dichlorobenzyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in various applications .
Properties
IUPAC Name |
1,3-dichloro-2-[[(2,6-dichlorophenyl)methyldisulfanyl]methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-3-1-4-12(16)9(11)7-19-20-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRVOBHPRUVIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSSCC2=C(C=CC=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381920 | |
Record name | 1,2-bis(2,6-dichlorobenzyl)disulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-69-2 | |
Record name | 1,2-bis(2,6-dichlorobenzyl)disulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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